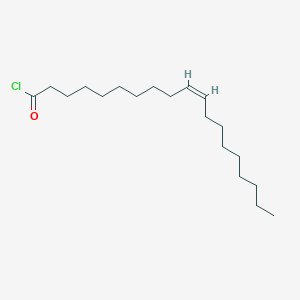

10(Z)-Nonadecenoyl chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(Z)-nonadec-10-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBMSYMPSAFFRH-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95548-27-9 | |

| Record name | 10-Nonadecenoyl chloride, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95548-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Z)-10-Nonadecenoyl Chloride

CAS Number: 95548-27-9

Disclaimer: Limited publicly available data exists for the specific compound (Z)-10-Nonadecenoyl chloride. This guide is compiled from general chemical principles for long-chain unsaturated acyl chlorides and data from suppliers. Researchers should validate this information through their own experimental work.

Introduction

(Z)-10-Nonadecenoyl chloride is a long-chain, monounsaturated fatty acyl chloride. Its structure, featuring a C19 carbon chain with a cis-double bond at the 10th position and a reactive acyl chloride functional group, makes it a valuable intermediate in organic synthesis. This guide provides an overview of its chemical properties, a general synthesis protocol, and potential applications for researchers in drug development and materials science.

Chemical and Physical Properties

Quantitative data for (Z)-10-Nonadecenoyl chloride is not extensively reported in the literature. The following table summarizes available information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 95548-27-9 | [1] |

| Molecular Formula | C₁₉H₃₅ClO | [1] |

| Molecular Weight | 314.93 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | General knowledge |

| Purity | >98% (typical) | Supplier Data |

| Storage Temperature | -20°C | Supplier Data |

Synthesis

General Experimental Protocol: Synthesis of (Z)-10-Nonadecenoyl Chloride

This protocol is a generalized procedure and may require optimization.

Materials:

-

(Z)-10-Nonadecenoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene, or hexane)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet to a trap (for acidic gases), dissolve (Z)-10-Nonadecenoic acid in the chosen anhydrous solvent.

-

Slowly add an excess of the chlorinating agent (typically 1.5-2.0 equivalents of thionyl chloride or oxalyl chloride) to the stirred solution at room temperature. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

The reaction mixture is then gently heated to reflux and maintained at that temperature for 2-4 hours, or until the evolution of gas (HCl and SO₂ if using thionyl chloride, or CO, CO₂, and HCl if using oxalyl chloride) ceases.

-

After the reaction is complete, the excess chlorinating agent and the solvent are removed under reduced pressure using a rotary evaporator.

-

The crude (Z)-10-Nonadecenoyl chloride can be purified by vacuum distillation.

dot

Caption: General workflow for the synthesis of (Z)-10-Nonadecenoyl chloride.

Reactivity and Potential Applications

As an acyl chloride, (Z)-10-Nonadecenoyl chloride is a reactive electrophile. The acyl chloride moiety can readily undergo nucleophilic acyl substitution with a variety of nucleophiles.

dot

Caption: Reactivity of (Z)-10-Nonadecenoyl chloride with various nucleophiles.

Potential applications of (Z)-10-Nonadecenoyl chloride include:

-

Synthesis of Bioactive Lipids: It can be used to synthesize various lipid derivatives, such as esters and amides, which may have interesting biological activities. The C19:1 backbone is less common than C18 or C20 fatty acids, making its derivatives potentially novel research tools.

-

Drug Delivery: The acyl chloride can be used to attach the long lipid tail to drugs or other molecules to improve their lipophilicity and membrane permeability.

-

Material Science: It can be used to modify surfaces of materials to impart hydrophobicity.

Biological Significance and Signaling Pathways

There is no specific information available in the scientific literature regarding the involvement of (Z)-10-Nonadecenoyl chloride or its parent fatty acid in specific signaling pathways. Long-chain fatty acids and their derivatives are known to be involved in a multitude of cellular processes, including energy storage, membrane structure, and cell signaling. Further research is needed to determine if this particular C19:1 fatty acyl chloride has any unique biological roles.

Safety Information

Acyl chlorides are corrosive and react with moisture. Handle (Z)-10-Nonadecenoyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat). It is moisture-sensitive and should be stored under an inert atmosphere. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

(Z)-10-Nonadecenoyl chloride is a potentially useful, yet understudied, chemical intermediate. This guide provides a starting point for researchers interested in its synthesis and application. The lack of specific experimental data highlights an opportunity for further investigation into the properties and utility of this long-chain monounsaturated acyl chloride.

References

10(Z)-Nonadecenoyl chloride molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the core physicochemical properties of 10(Z)-Nonadecenoyl chloride, a fatty acyl chloride used in lipid research and synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry results.

| Property | Value |

| Molecular Formula | C₁₉H₃₅ClO |

| Molecular Weight | 314.93 g/mol [1] |

| CAS Number | 95548-27-9[1] |

Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights provided by IUPAC.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 19 | ~12.011[2][3] | 228.209 |

| Hydrogen | H | 35 | ~1.008[4][5][6][7] | 35.28 |

| Chlorine | Cl | 1 | ~35.45[8][9][10][11] | 35.45 |

| Oxygen | O | 1 | ~15.999[12][13][14] | 15.999 |

| Total | C₁₉H₃₅ClO | ~314.938 |

Note: The total calculated molecular weight may vary slightly from the reported value due to rounding of atomic weights.

Logical Diagram: Molecular Weight Contribution

The following diagram illustrates the relationship between the elemental components of this compound and its total molecular weight. Each element's contribution is shown, summing to the final molecular weight.

Elemental contribution to the total molecular weight of this compound.

References

- 1. larodan.com [larodan.com]

- 2. webqc.org [webqc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Chlorine - Wikipedia [en.wikipedia.org]

- 9. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 10. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 11. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 12. fiveable.me [fiveable.me]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

physical state and appearance of 10(Z)-Nonadecenoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical state, chemical properties, and synthetic considerations for 10(Z)-Nonadecenoyl chloride. It is intended to serve as a technical resource for professionals in chemical research and drug development who may use this reagent in the synthesis of novel compounds.

Physical State and Appearance

This compound (CAS No. 95548-27-9) is a long-chain fatty acyl chloride. Based on supplier data, its standard physical state is a liquid[1][2]. The appearance is not explicitly described, but analogous unsaturated acyl chlorides, such as 10-Undecenoyl chloride, are typically colorless to pale yellow liquids with a pungent odor characteristic of their reactivity[3]. Acyl chlorides of this type are generally soluble in organic solvents and react with protic solvents like water and alcohols[3].

The physical state of linear acyl chlorides is dependent on chain length and saturation. While shorter-chain acyl chlorides are liquids, longer saturated-chain variants like stearoyl chloride (C18) can be solid at room temperature[4]. The presence of the cis double bond in the C19 backbone of this compound disrupts crystal lattice packing, lowering its melting point and favoring a liquid state at standard conditions.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. This data has been compiled from chemical supplier and database information.

| Property | Value | Source(s) |

| CAS Number | 95548-27-9 | [1] |

| Molecular Formula | C₁₉H₃₅ClO | [1] |

| Molecular Weight | 314.93 g/mol | [1] |

| Physical State | Liquid | [1][2] |

| Purity | Typically >99% | [1][2] |

| Storage Conditions | Freezer (-20°C recommended) | [1][2] |

| Synonyms | (Z)-10-Nonadecenoyl chloride | [1] |

Experimental Protocols: Synthesis

This compound is synthesized from its corresponding carboxylic acid, 10(Z)-Nonadecenoic acid (CAS No. 73033-09-7). The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Objective: To prepare this compound from 10(Z)-Nonadecenoic acid.

Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion.

Materials:

-

10(Z)-Nonadecenoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

-

Dry nitrogen or argon atmosphere

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

Procedure (Example using Thionyl Chloride):

-

Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 10(Z)-Nonadecenoic acid in anhydrous DCM.

-

Reaction: Cool the solution to 0°C using an ice bath. Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride dropwise to the stirred solution.

-

Reflux: After the addition is complete, remove the ice bath and fit the flask with a condenser. Gently heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. To ensure all excess reagent is removed, the crude product can be co-evaporated with an anhydrous solvent like toluene.

-

Purification: The resulting crude this compound is often of sufficient purity (>95%) for subsequent reactions. If higher purity is required, short-path vacuum distillation can be performed.

-

Storage: The final product is highly moisture-sensitive and should be stored in a sealed container under an inert atmosphere in a freezer[1][2].

Biological and Synthetic Context

While this compound is primarily a reactive chemical intermediate, its parent fatty acid, 10(Z)-Nonadecenoic acid, has documented biological activity. Studies have shown it possesses anti-tumor properties, inhibiting HL-60 cell proliferation and preventing LPS-induced tumor necrosis factor production in macrophages[5]. Furthermore, long-chain fatty acids, including cis-10-nonadecenoic acid, have been reported to inhibit p53 activity[5][6].

This biological context makes the acyl chloride a valuable tool for drug development professionals. It serves as an activated form of the fatty acid, enabling the synthesis of various derivatives (e.g., amides, esters) for structure-activity relationship (SAR) studies, prodrug development, or bioconjugation applications[7]. The workflow below illustrates this logical relationship.

Caption: Synthetic workflow from bioactive fatty acid to research derivatives.

References

- 1. larodan.com [larodan.com]

- 2. larodan.com [larodan.com]

- 3. CAS 38460-95-6: 10-Undecenoyl chloride | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 10Z-Nonadecenoic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. Buy 10-Undecenoyl chloride | 38460-95-6 [smolecule.com]

An In-depth Technical Guide to the Solubility of 10(Z)-Nonadecenoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 10(Z)-Nonadecenoyl chloride (CAS No. 95548-27-9). Due to the absence of specific quantitative solubility data in publicly available literature, this document extrapolates its expected solubility based on fundamental chemical principles and the known characteristics of structurally analogous long-chain acyl chlorides. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to this compound

This compound is a long-chain, unsaturated acyl chloride with the molecular formula C19H35ClO.[1] Its structure, featuring a 19-carbon backbone with a cis double bond at the 10th position and a reactive acyl chloride functional group, dictates its physicochemical properties, including its solubility. Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as important reagents in organic synthesis.[2] Their reactivity, particularly towards protic solvents, is a critical consideration in handling and solubility studies.[3][4]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the long, nonpolar hydrocarbon chain of this compound suggests a high affinity for nonpolar organic solvents. Conversely, its solubility is expected to be limited in highly polar solvents.

A close structural analog, stearoyl chloride (octadecanoyl chloride, C18H35ClO), is known to be soluble in nonpolar organic solvents such as hexane, chloroform (B151607), and benzene, while exhibiting poor solubility in polar solvents.[5] This provides a strong basis for predicting the solubility behavior of this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The long, nonpolar hydrocarbon chain will interact favorably with these solvents via van der Waals forces. |

| Polar Aprotic | Chloroform, Dichloromethane (DCM) | High | These solvents can effectively solvate the nonpolar chain while also interacting with the polar acyl chloride group. |

| Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for many organic compounds, though their polarity is lower than that of chloroform or DCM. | |

| Acetone, Ethyl Acetate | Moderate | The polarity of these solvents may lead to slightly lower solubility compared to nonpolar or less polar aprotic solvents. | |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These are strong, polar aprotic solvents capable of dissolving a wide range of both polar and nonpolar compounds.[6] | |

| Polar Protic | Water | Insoluble (Reacts) | Acyl chlorides react exothermically and often violently with water to form the corresponding carboxylic acid and hydrochloric acid.[3] |

| Methanol, Ethanol | Soluble (Reacts) | Reacts with alcohols to form esters. While it may initially appear to dissolve, a chemical reaction is occurring. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol, based on the widely accepted "shake-flask" method, is recommended for determining the solubility of this compound.[7]

3.1. Materials and Equipment

-

This compound (>99% purity)[1]

-

Selected anhydrous organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Vials with PTFE-lined screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different anhydrous organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation and ingress of atmospheric moisture.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a PTFE filter to remove any undissolved microparticles.

-

Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent and report the average solubility and standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Safety and Handling Considerations

Acyl chlorides are corrosive and react with moisture. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions should be maintained throughout the experimental process to prevent hydrolysis of the this compound.

Conclusion

References

- 1. larodan.com [larodan.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of 10(Z)-Nonadecenoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(Z)-Nonadecenoyl chloride, a derivative of the unsaturated fatty acid 10(Z)-nonadecenoic acid, is a highly reactive electrophile. As an acyl chloride, its reactivity is characterized by the facile nucleophilic acyl substitution at the carbonyl carbon. This technical guide provides a comprehensive overview of the core reactivity of this compound with various nucleophiles. It includes a discussion of the underlying reaction mechanisms, detailed experimental protocols for key transformations, and quantitative data presented for easy comparison. The information herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development exploring the applications of this and structurally related long-chain acyl chlorides.

Core Principles of Reactivity

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[1] The high reactivity of this compound stems from the electronic properties of the acyl chloride functional group. The presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon induces a significant partial positive charge on this carbon.[2] This strong electrophilicity makes it an excellent substrate for attack by a wide range of nucleophiles.[3]

The general mechanism for the reaction of an acyl chloride with a nucleophile is a nucleophilic acyl substitution , which proceeds via a two-step addition-elimination pathway.[4][5]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate.[5]

-

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group.[4] If the nucleophile was neutral (e.g., water, alcohol, or amine), a final deprotonation step occurs to yield the neutral product.

Reactions with Common Nucleophiles

The versatility of this compound allows for the synthesis of a diverse array of derivatives. The following sections detail its reactions with key classes of nucleophiles. While specific quantitative data for this compound is not extensively available in the literature, the reaction conditions and expected outcomes are based on well-established principles for long-chain acyl chlorides.

Hydrolysis: Synthesis of Carboxylic Acids

Reaction with water leads to the rapid hydrolysis of this compound back to its parent carboxylic acid, 10(Z)-nonadecenoic acid, and hydrochloric acid. This reaction is typically vigorous and exothermic.

Alcoholysis: Synthesis of Esters

Alcohols react readily with this compound to form esters.[2] These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.[6]

Aminolysis: Synthesis of Amides

Ammonia (B1221849), primary amines, and secondary amines react rapidly with this compound to produce primary, secondary, and tertiary amides, respectively.[7] Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the liberated HCl.[7]

Table 1: Summary of Reactions of this compound with Nucleophiles

| Nucleophile Class | Nucleophile Example | Product Class | Product Structure | General Reaction Conditions |

| Water | H₂O | Carboxylic Acid | CH₃(CH₂)₇CH=CH(CH₂)₈COOH | Spontaneous, often vigorous. Anhydrous conditions are needed for storage. |

| Alcohol | R'-OH (e.g., Ethanol) | Ester | CH₃(CH₂)₇CH=CH(CH₂)₈COOR' | Anhydrous aprotic solvent (e.g., DCM, THF), often with a base (e.g., pyridine, Et₃N) at 0 °C to room temperature.[6] |

| Ammonia | NH₃ | Primary Amide | CH₃(CH₂)₇CH=CH(CH₂)₈CONH₂ | Concentrated aqueous ammonia or ammonia gas in an inert solvent.[7] Reaction is fast and exothermic. |

| Primary Amine | R'-NH₂ (e.g., Ethylamine) | Secondary Amide | CH₃(CH₂)₇CH=CH(CH₂)₈CONHR' | Anhydrous aprotic solvent, 2 equivalents of amine, 0 °C to room temperature. |

| Secondary Amine | R'₂NH (e.g., Diethylamine) | Tertiary Amide | CH₃(CH₂)₇CH=CH(CH₂)₈CONR'₂ | Anhydrous aprotic solvent, 2 equivalents of amine, may require mild heating. |

Detailed Experimental Protocols

The following are representative protocols for the synthesis of an ester and an amide from a long-chain acyl chloride. These should be adapted for this compound with appropriate safety precautions.

General Protocol for Esterification (e.g., Synthesis of Ethyl 10(Z)-nonadecenoate)

Materials:

-

This compound

-

Anhydrous Ethanol (B145695) (EtOH)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous triethylamine (1.2 eq) to the stirred solution.

-

In a dropping funnel, prepare a solution of anhydrous ethanol (1.2 eq) in anhydrous DCM.

-

Add the ethanol solution dropwise to the acyl chloride solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

General Protocol for Amidation (e.g., Synthesis of N-benzyl-10(Z)-nonadecenamide)

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (2.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

In a dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

-

Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes. A white precipitate (benzylammonium chloride) will form.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Filter the reaction mixture to remove the ammonium (B1175870) salt precipitate and rinse the solid with fresh THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or DCM.

-

Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

The crude amide can be purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the fundamental reaction pathway and a generalized experimental workflow for the reactions of this compound.

Caption: General mechanism of nucleophilic acyl substitution.

Caption: Typical experimental workflow for acylation reactions.

Relevance in Biological Signaling

Derivatives of long-chain fatty acids, particularly N-acyl homoserine lactones (AHLs), are crucial signaling molecules in bacterial communication, a process known as quorum sensing.[8] The synthesis of AHL analogs from long-chain acyl chlorides is a key strategy for developing tools to study and inhibit this process, which is often linked to bacterial virulence and biofilm formation.[8]

Caption: Simplified quorum sensing signaling pathway.

Conclusion

This compound is a reactive building block for the synthesis of various lipid derivatives. Its chemistry is dominated by the nucleophilic acyl substitution mechanism, allowing for predictable and efficient conversion into esters, amides, and the parent carboxylic acid. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this reagent in the development of new chemical entities for applications ranging from materials science to pharmacology. While specific kinetic and yield data for this particular molecule are sparse, the general reactivity patterns of long-chain acyl chlorides serve as a reliable predictive tool for experimental design.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

synthesis route for 10(Z)-Nonadecenoyl chloride

An In-depth Technical Guide to the Synthesis of 10(Z)-Nonadecenoyl Chloride

This guide provides a detailed synthetic route for this compound, a valuable chemical intermediate. The synthesis is presented in three main stages, beginning with the stereoselective formation of the Z-alkene backbone via a Wittig reaction, followed by hydrolysis to the corresponding carboxylic acid, and concluding with the conversion to the final acyl chloride product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Route

The synthesis of this compound is achieved through a three-step process. The key to this synthesis is the initial Wittig reaction, which establishes the Z-stereochemistry of the double bond. Non-stabilized Wittig reagents are known to produce (Z)-alkenes with high selectivity when reacting with aldehydes.[1][2][3] The subsequent steps involve standard functional group transformations.

The overall synthetic pathway is as follows:

-

Step 1: Wittig Olefination. A Wittig reaction between decanal (B1670006) and the ylide generated from (9-carboxynonyl)triphenylphosphonium (B160529) bromide produces 10(Z)-nonadecenoic acid. To ensure solubility and prevent side reactions, the carboxylic acid on the phosphonium (B103445) salt is often protected as an ester, which is then hydrolyzed in a subsequent step.

-

Step 2: Oxidation. This step is an alternative to the Wittig reaction directly producing the carboxylic acid. If the Wittig reaction is designed to produce 10(Z)-nonadecenal, a subsequent oxidation is required. Various methods are available for the oxidation of long-chain aldehydes to carboxylic acids.[4][5]

-

Step 3: Acyl Chloride Formation. The final step is the conversion of 10(Z)-nonadecenoic acid to this compound. This is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride.[6][7][8]

Detailed Experimental Protocols

Step 1: Synthesis of 10(Z)-Nonadecenoic Acid via Wittig Reaction

This protocol is adapted from a general procedure for the synthesis of Z-alkenoic acids. The Wittig reaction is performed using a phosphonium ylide derived from a ω-bromoalkanoic acid ester and triphenylphosphine (B44618).

2.1. Preparation of (9-ethoxycarbonylnonyl)triphenylphosphonium Bromide

-

Reactants: Ethyl 10-bromodecanoate, triphenylphosphine.

-

Procedure: A solution of ethyl 10-bromodecanoate (1 equivalent) and triphenylphosphine (1.1 equivalents) in acetonitrile (B52724) is refluxed for 24 hours. The solvent is then removed under reduced pressure, and the resulting crude phosphonium salt is washed with diethyl ether to yield a white solid.

2.2. Wittig Reaction and Hydrolysis

-

Reactants: (9-ethoxycarbonylnonyl)triphenylphosphonium bromide, sodium ethoxide, decanal.

-

Procedure:

-

The phosphonium salt (1 equivalent) is suspended in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of sodium ethoxide (1.1 equivalents) in ethanol (B145695) is added dropwise, and the mixture is stirred for 1 hour to form the ylide.

-

Decanal (1 equivalent) is then added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched with water, and the THF is removed under reduced pressure.

-

The aqueous residue is acidified with HCl and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 10(Z)-nonadecenoate.

-

The crude ester is then hydrolyzed by refluxing with a solution of potassium hydroxide (B78521) in ethanol/water for 4 hours.

-

After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with HCl.

-

The resulting 10(Z)-nonadecenoic acid is extracted with diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed to yield the product.

-

| Parameter | Value | Reference |

| Typical Yield (Wittig) | 60-80% | General Wittig reaction yields |

| Typical Yield (Hydrolysis) | >95% | General ester hydrolysis yields |

| Z/E Selectivity | >95:5 | [9] |

Step 2 (Alternative): Oxidation of 10(Z)-Nonadecenal to 10(Z)-Nonadecenoic Acid

This step is necessary if the Wittig reaction is designed to produce the aldehyde 10(Z)-nonadecenal.

-

Reactants: 10(Z)-Nonadecenal, potassium dichromate, sulfuric acid.

-

Procedure:

-

10(Z)-Nonadecenal (1 equivalent) is dissolved in acetone.

-

A solution of potassium dichromate (0.7 equivalents) in aqueous sulfuric acid is added dropwise to the aldehyde solution at 0 °C.

-

The mixture is stirred at room temperature for 8-12 hours.

-

The reaction is quenched with water and extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 10(Z)-nonadecenoic acid.

-

| Parameter | Value | Reference |

| Typical Yield | 70-90% | [10], General aldehyde oxidations |

Step 3: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the final acyl chloride.

-

Reactants: 10(Z)-Nonadecenoic acid, oxalyl chloride, dimethylformamide (DMF).

-

Procedure:

-

10(Z)-Nonadecenoic acid (1 equivalent) is dissolved in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

-

A catalytic amount of DMF (1-2 drops) is added.

-

Oxalyl chloride (1.2-1.5 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours, or until gas evolution ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification.

-

| Parameter | Value | Reference |

| Typical Yield | >95% (crude) | [6],[11] |

| Purity | High, used without further purification | [8] |

Characterization Data for 10(Z)-Nonadecenoic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆O₂ | [12][13] |

| Molecular Weight | 296.49 g/mol | [13] |

| CAS Number | 73033-09-7 | [12][13] |

| Appearance | Solid or liquid | [12] |

| ¹H NMR | Characteristic signals for cis-vinylic protons (δ ~5.3 ppm, multiplet) | General NMR data for Z-alkenes |

| ¹³C NMR | Characteristic signals for cis-vinylic carbons (δ ~129-130 ppm) | General NMR data for Z-alkenes |

| Mass Spectrometry (m/z) | [M-H]⁻ at 295.3 | [12] |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants for Wittig Reaction

Caption: Reactant relationships for the Z-selective Wittig reaction.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Facile and stereoselective synthesis of (Z)-15-octadecenoic acid and (Z)-16-nonadecenoic acid: monounsaturated omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. cis-10-Nonadecenoic acid | C19H36O2 | CID 5312513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. larodan.com [larodan.com]

The Enigmatic Biological Activities of Long-Chain Acyl Chlorides: A Technical Guide for Researchers

December 12, 2025

Abstract

Long-chain acyl chlorides are highly reactive organic compounds that, while extensively utilized in chemical synthesis, remain largely unexplored in terms of their direct biological activities. Their inherent reactivity towards nucleophiles suggests a high potential for interaction with biological macromolecules, such as proteins and lipids, which could elicit a range of cellular responses. This technical guide provides a comprehensive overview of the known and potential biological activities of long-chain acyl chlorides, drawing upon their chemical properties and the established biological roles of long-chain fatty acids and their derivatives. We delve into their potential as non-enzymatic protein acylating agents, their interactions with cellular membranes, and their likely cytotoxic effects. Furthermore, this guide outlines proposed experimental protocols for the systematic investigation of their biological impact and presents a framework for future research in this nascent field. This document is intended for researchers, scientists, and drug development professionals interested in exploring the untapped potential of these reactive molecules.

Introduction to Long-Chain Acyl Chlorides

Long-chain acyl chlorides are derivatives of long-chain carboxylic acids where the hydroxyl group of the carboxyl functional group is replaced by a chlorine atom.[1] This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly susceptible to nucleophilic attack.[2] Common examples include palmitoyl (B13399708) chloride (C16), stearoyl chloride (C18), and lauroyl chloride (C12).

Their high reactivity makes them valuable intermediates in organic synthesis, particularly for the formation of esters and amides.[3] In the pharmaceutical and cosmetic industries, they serve as building blocks for creating novel, biologically active molecules.[4] For instance, palmitoyl chloride has been used to enhance the stability and targeted cytotoxicity of epigallocatechin-3-gallate (EGCG), a potent antioxidant, creating a promising candidate for anticancer drug development.[4]

Despite their utility in synthesis, the direct biological effects of long-chain acyl chlorides have been sparsely investigated. Their inherent reactivity, particularly their rapid hydrolysis in aqueous environments to the corresponding carboxylic acid and hydrochloric acid, presents significant challenges for their study in biological systems.[1] However, this very reactivity is the foundation of their potential biological significance.

Chemical Reactivity and Biological Implications

The biological activity of long-chain acyl chlorides is intrinsically linked to their chemical reactivity. The electron-withdrawing nature of both the chlorine and oxygen atoms creates a highly electrophilic carbonyl carbon, making it a prime target for nucleophiles.[2]

2.1. Reaction with Biological Nucleophiles

In a biological milieu, numerous nucleophilic functional groups are present, primarily on proteins and other biomolecules. These include the amine groups of lysine (B10760008) residues, the thiol group of cysteine residues, and the hydroxyl groups of serine, threonine, and tyrosine residues. Long-chain acyl chlorides can readily react with these groups in a process known as acylation.

This non-enzymatic acylation can lead to the covalent modification of proteins, potentially altering their structure, function, localization, and interactions with other molecules. This is analogous to the well-studied enzymatic process of protein S-acylation (e.g., palmitoylation), which plays a crucial role in regulating a vast array of cellular processes.[5]

2.2. Hydrolysis and Local pH Effects

In aqueous environments, long-chain acyl chlorides undergo rapid hydrolysis to form the corresponding long-chain fatty acid and hydrochloric acid (HCl).[1] This reaction has two significant biological implications. Firstly, the release of HCl can cause a localized decrease in pH, which can be cytotoxic and denature proteins in the immediate vicinity of the acyl chloride molecule. Secondly, the resulting long-chain fatty acid can itself exert biological effects, such as modulating membrane fluidity, acting as a signaling molecule, or being metabolized by the cell.[6]

Potential Biological Activities

Based on their chemical reactivity, several biological activities can be postulated for long-chain acyl chlorides.

3.1. Non-Enzymatic Protein Acylation

The most direct and likely biological effect of long-chain acyl chlorides is the non-enzymatic acylation of proteins. This covalent modification could have a multitude of effects, including:

-

Alteration of Protein Function: Acylation can directly modify the active site of an enzyme or a binding site for a ligand, leading to inhibition or altered activity.

-

Disruption of Protein-Protein Interactions: The addition of a long, hydrophobic acyl chain can sterically hinder or otherwise disrupt interactions between proteins.

-

Changes in Subcellular Localization: The increased hydrophobicity conferred by the acyl chain can promote the association of cytosolic proteins with cellular membranes.

3.2. Interaction with and Disruption of Cellular Membranes

The long, hydrophobic alkyl chain of these molecules will favor their partitioning into the lipid bilayers of cellular membranes. This interaction could lead to:

-

Membrane Destabilization: The insertion of the acyl chloride into the membrane could disrupt the ordered packing of phospholipids (B1166683), leading to increased membrane fluidity and permeability.

-

Formation of Non-lamellar Structures: At high concentrations, these amphipathic molecules could induce the formation of micelles or other non-bilayer structures, leading to membrane lysis.

-

Acylation of Membrane Proteins and Lipids: Once within the membrane, the acyl chloride could react with integral or membrane-associated proteins, as well as with the headgroups of certain phospholipids (e.g., phosphatidylethanolamine).

3.3. Cytotoxicity

The combined effects of protein modification, membrane disruption, and localized acidification are likely to result in significant cytotoxicity. The mechanisms of cell death could be necrotic, resulting from a loss of membrane integrity, or apoptotic, triggered by specific cellular stress pathways. For example, the related long-chain saturated fatty acid, palmitate, has been shown to induce endoplasmic reticulum stress and apoptosis in various cell types.[6]

Quantitative Data

Direct quantitative data on the biological activity of long-chain acyl chlorides is currently not available in the public domain. The high reactivity and instability of these compounds in aqueous media have made their systematic study challenging. The tables below summarize the physicochemical properties of representative long-chain acyl chlorides and provide a comparative overview of their potential biological activities in relation to their corresponding fatty acids and acyl-CoA derivatives.

Table 1: Physicochemical Properties of Common Long-Chain Acyl Chlorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Lauroyl Chloride | C12H23ClO | 218.77 | 145 (at 18 torr) |

| Palmitoyl Chloride | C16H31ClO | 274.87 | 192 (at 15 mmHg) |

| Stearoyl Chloride | C18H35ClO | 302.92 | 174-178 (at 2 mmHg) |

Table 2: Comparative Overview of Potential Biological Activities

| Molecule Type | Primary Mode of Action | Known/Potential Biological Effects |

| Long-Chain Acyl Chloride | Highly reactive electrophile; non-enzymatic acylation; membrane partitioning. | Potential: Cytotoxicity, protein inactivation, membrane disruption, induction of inflammatory responses. |

| Long-Chain Fatty Acid | Metabolic substrate; signaling molecule; incorporation into complex lipids. | Known: Modulation of membrane fluidity, activation of nuclear receptors (e.g., PPARs), induction of apoptosis and ER stress.[6][7] |

| Long-Chain Acyl-CoA | Activated form for metabolism; allosteric regulator; substrate for enzymatic acylation. | Known: Regulation of enzyme activity and ion channels, substrate for protein acylation and lipid synthesis.[8] |

Proposed Experimental Protocols

To systematically investigate the biological activity of long-chain acyl chlorides, careful experimental design is required to overcome the challenges associated with their reactivity and poor aqueous solubility.

5.1. Handling and Delivery

-

Anhydrous Conditions: All stock solutions of long-chain acyl chlorides should be prepared in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

-

Delivery to Cells: For in vitro experiments, rapid dilution of the stock solution into the cell culture medium immediately before addition to cells is recommended to minimize hydrolysis. Alternatively, delivery vehicles such as liposomes, cyclodextrins, or conjugation to cell-penetrating peptides could be explored to enhance stability and cellular uptake.

5.2. Assessment of Cytotoxicity

-

MTT Assay: To assess the effect on cell viability, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. Cells should be treated with a range of concentrations of the long-chain acyl chloride for various time points.

-

LDH Assay: To measure membrane integrity, a lactate (B86563) dehydrogenase (LDH) release assay can be conducted on the cell culture supernatant.

5.3. Analysis of Protein Acylation

-

Metabolic Labeling with Tagged Acyl Chlorides: Synthesize long-chain acyl chlorides with a bioorthogonal tag, such as an alkyne or azide (B81097) group. Treat cells with the tagged acyl chloride, lyse the cells, and then use click chemistry to attach a reporter molecule (e.g., biotin (B1667282) or a fluorophore). Biotinylated proteins can be enriched using streptavidin beads and identified by mass spectrometry.

-

Direct Mass Spectrometry: Treat cells or purified proteins with the long-chain acyl chloride. Analyze the protein samples by high-resolution mass spectrometry to identify acylated peptides and the specific sites of modification.

Conclusion and Future Directions

Long-chain acyl chlorides represent a class of molecules with significant but largely uncharacterized biological potential. Their high chemical reactivity suggests that they are likely to be potent modifiers of biological systems, capable of non-enzymatically acylating proteins and disrupting cellular membranes. While their instability in aqueous environments presents a hurdle to their study, the proposed experimental frameworks offer a path forward for elucidating their mechanisms of action.

Future research should focus on:

-

Systematic evaluation of the cytotoxicity of a panel of long-chain acyl chlorides with varying chain lengths and degrees of saturation.

-

Proteomic studies to identify the cellular targets of non-enzymatic acylation by these molecules.

-

Investigation of the specific signaling pathways that are activated or inhibited in response to treatment with long-chain acyl chlorides.

-

Development of stabilized formulations or "caged" derivatives that release the active acyl chloride in a controlled manner within a biological system.

A deeper understanding of the biological activities of long-chain acyl chlorides could open up new avenues for the development of novel research tools, therapeutic agents, and biomaterials. Their ability to covalently modify proteins and interact with membranes makes them intriguing candidates for applications ranging from targeted drug delivery to the development of antimicrobial agents. The exploration of this enigmatic class of molecules is a promising frontier in chemical biology and drug discovery.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. fiveable.me [fiveable.me]

- 3. exsyncorp.com [exsyncorp.com]

- 4. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 5. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acids and inflammatory stimuli induce expression of long-chain acyl-CoA synthetase 1 to promote lipid remodeling in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogues of 10(Z)-Nonadecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(Z)-Nonadecenoyl chloride is a reactive acyl chloride derived from 10(Z)-nonadecenoic acid, a long-chain monounsaturated fatty acid. While direct research on the structural analogues of this compound is limited, this guide provides a comprehensive overview of potential analogue classes, their hypothetical synthesis, and predicted biological activities based on established principles of lipid chemistry and biology. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of novel fatty acid derivatives, particularly in the context of the known anti-tumor properties of the parent carboxylic acid, 10(Z)-nonadecenoic acid.

Introduction to this compound

This compound is the acyl chloride derivative of 10(Z)-nonadecenoic acid. Its chemical formula is C₁₉H₃₅ClO.[1] The acyl chloride functional group makes it a highly reactive intermediate, primarily used in organic synthesis to introduce the 10(Z)-nonadecenoyl group onto other molecules, such as alcohols, amines, and thiols, forming esters, amides, and thioesters, respectively. Given the biological activity of its parent carboxylic acid, there is significant interest in synthesizing and evaluating structural analogues of this compound for potential therapeutic applications.

Potential Structural Analogues of this compound

The structural analogues of this compound can be broadly categorized based on modifications to the acyl chain. These modifications can influence the molecule's physicochemical properties, such as its solubility, reactivity, and membrane permeability, as well as its biological activity and metabolic stability.

Analogues with Modified Unsaturation

Variations in the position and geometry of the double bond can significantly impact the biological activity of fatty acids.

-

Positional Isomers: Moving the double bond along the C19 carbon chain.

-

Geometric Isomers: Converting the cis (Z) double bond to a trans (E) configuration.

Analogues with Modified Chain Length

Altering the length of the carbon chain can affect the molecule's lipophilicity and its interaction with biological targets.

-

Homologues: Increasing or decreasing the chain length by one or more methylene (B1212753) units.

Analogues with Branched Chains

Introducing branching into the fatty acid chain can alter its conformation and metabolic fate.

-

Methyl or Ethyl Branches: Addition of small alkyl groups at various positions along the chain.

Analogues with Functional Group Modifications

Replacing or modifying the acyl chloride group can lead to compounds with different reactivity and biological profiles. While these are technically derivatives rather than direct analogues of the acyl chloride itself, they represent the likely products of its synthetic application.

-

Amides: Formed by reacting the acyl chloride with primary or secondary amines.

-

Esters: Formed by reacting the acyl chloride with alcohols.

-

Thioesters: Formed by reacting the acyl chloride with thiols.

Data Presentation: Predicted Properties of this compound Analogues

The following table summarizes the potential structural analogues and their predicted physicochemical and biological properties based on general structure-activity relationships (SAR) of fatty acids.

| Analogue Class | Specific Example | Predicted Physicochemical Properties | Predicted Biological Activity Profile |

| Positional Isomer | 9(Z)-Nonadecenoyl chloride | Similar polarity to parent; altered 3D conformation. | May exhibit altered affinity for biological targets; potential for modified anti-tumor activity. |

| Geometric Isomer | 10(E)-Nonadecenoyl chloride | Higher melting point and greater chain packing than Z-isomer. | Trans fatty acids often have different biological effects than cis isomers; may lack the anti-tumor activity of the parent acid. |

| Chain Length Homologue | 10(Z)-Eicosenoyl chloride (C20:1) | Increased lipophilicity and molecular weight. | Chain length can influence membrane interactions and enzyme substrate specificity. |

| Branched Chain Analogue | 9-Methyl-10(Z)-nonadecenoyl chloride | Lower melting point; altered membrane fluidity effects. | Branching can block β-oxidation, potentially increasing bioavailability and half-life. |

| Amide Derivative | N-benzyl-10(Z)-nonadecenamide | Increased polarity and hydrogen bonding capability. | Amides are generally more stable than acyl chlorides; may act as prodrugs or have independent biological activity. |

| Ester Derivative | Ethyl 10(Z)-nonadecenoate | More lipophilic and less reactive than the acyl chloride. | Esters can be hydrolyzed by cellular esterases to release the active carboxylic acid. |

Experimental Protocols

This section outlines general methodologies for the synthesis and biological evaluation of this compound analogues, based on standard organic chemistry techniques and established biological assays.

General Synthesis of Monounsaturated Fatty Acid Analogues

A common and effective method for synthesizing specific monounsaturated fatty acids is the Wittig reaction .[2]

Protocol: Synthesis of a Positional Isomer (e.g., 9(Z)-Nonadecenoic acid)

-

Preparation of the Phosphonium (B103445) Salt: React an appropriate ω-bromo-carboxylic acid ester (e.g., methyl 9-bromononanoate) with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) to form the corresponding phosphonium salt.

-

Wittig Reaction: Deprotonate the phosphonium salt with a strong base (e.g., n-butyllithium) to form the ylide. React the ylide with a long-chain aldehyde (e.g., decanal) to form the cis-alkene. The Z-selectivity is often favored under salt-free conditions.

-

Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using a base such as potassium hydroxide (B78521) in methanol/water.

-

Purification: Purify the final fatty acid using column chromatography or crystallization.

Conversion to Acyl Chloride

The synthesized fatty acid can be converted to the corresponding acyl chloride using standard chlorinating agents.

Protocol: Synthesis of an Acyl Chloride Analogue

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized fatty acid in an anhydrous solvent such as dichloromethane (B109758) or toluene.

-

Addition of Chlorinating Agent: Add a slight excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Workup: Remove the excess solvent and chlorinating agent under reduced pressure. The resulting crude acyl chloride can be used directly or purified by vacuum distillation.

Biological Evaluation: In Vitro Anti-Tumor Activity

The anti-tumor activity of the synthesized analogues can be assessed using a variety of cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a relevant cancer cell line (e.g., a human colon cancer cell line, given the potential link of fatty acids to this cancer type) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogues (typically from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

General Synthetic Workflow

References

Commercial Suppliers and Technical Guide for (Z)-10-Nonadecenoyl Chloride

For researchers, scientists, and drug development professionals, this document provides a technical overview of (Z)-10-Nonadecenoyl chloride, including its commercial availability, potential research applications, and relevant experimental frameworks. Due to the limited specific literature on this compound, this guide also incorporates data from its corresponding fatty acid, (Z)-10-Nonadecenoic acid, to infer its potential biological significance and use.

Commercial Availability

(Z)-10-Nonadecenoyl chloride is a specialized chemical available from a limited number of suppliers. The following table summarizes the currently identified commercial sources. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

| Supplier | Product Number | CAS Number | Purity | Available Quantities | Price |

| Larodan | 46-1901 | 95548-27-9 | >99%[1] | Contact Supplier | Contact Supplier |

| INDOFINE Chemical Company | 46-1901 | 95548-27-9 | >99% | 100 mg | $556.00 |

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C19H35ClO |

| Molecular Weight | 314.93 g/mol |

| Appearance | Liquid |

| Storage Conditions | Store at -20°C |

Potential Research Applications

(Z)-10-Nonadecenoyl chloride, as an acyl chloride derivative of (Z)-10-Nonadecenoic acid, is primarily used in the chemical synthesis of molecules containing the (Z)-10-nonadecenoyl group. This allows for the creation of probes, modified lipids, and other derivatives to study the biological roles of its parent fatty acid.

The biological activities of (Z)-10-Nonadecenoic acid suggest several research avenues:

-

Oncology Research: (Z)-10-Nonadecenoic acid has been reported to inhibit the proliferation of HL-60 cells and to suppress the DNA binding activity of the p53 tumor suppressor protein.[2] (Z)-10-Nonadecenoyl chloride could be used to synthesize targeted probes to investigate these mechanisms further.

-

Immunology and Inflammation: The parent fatty acid has been shown to prevent the production of tumor necrosis factor (TNF) in mouse macrophages induced by lipopolysaccharide (LPS).[2] This suggests a potential role in modulating inflammatory pathways.

-

Metabolomics and Lipidomics: As a C19:1 monounsaturated fatty acid, (Z)-10-Nonadecenoic acid is a component of the human metabolome and is found in blood and feces.[3] Its chloride derivative can be used to create standards for mass spectrometry-based lipidomics or to synthesize modified lipids for tracing metabolic pathways.

Experimental Protocols

While specific published protocols for (Z)-10-Nonadecenoyl chloride are scarce, a common application for such a reagent is the acylation of amino acids or other biomolecules. The following is a representative protocol for the synthesis of an N-acyl amino acid.

Protocol: Synthesis of N-((Z)-10-Nonadecenoyl)glycine

Materials:

-

(Z)-10-Nonadecenoyl chloride

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the glycine.

-

Preparation of Acyl Chloride Solution: In a separate, dry flask, dissolve (Z)-10-Nonadecenoyl chloride (1.1 equivalents) in dichloromethane.

-

Acylation Reaction: Cool the glycine solution to 0°C in an ice bath. While stirring vigorously, add the (Z)-10-Nonadecenoyl chloride solution dropwise to the glycine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-((Z)-10-Nonadecenoyl)glycine.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Generalized Fatty Acid Signaling Pathway

The diagram below illustrates a generalized signaling pathway for a fatty acid, highlighting potential points of influence for a molecule like (Z)-10-Nonadecenoic acid, which has been shown to affect cell proliferation and p53 activity.

Caption: Generalized fatty acid signaling pathway.

Experimental Workflow for Synthesis and Analysis

This workflow outlines the key steps from the use of (Z)-10-Nonadecenoyl chloride in a synthesis to the final analysis of the product.

Caption: Workflow for N-acyl compound synthesis.

References

In-Depth Technical Guide to the Purity Standards of Research-Grade 10(Z)-Nonadecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and quality control workflows for research-grade 10(Z)-Nonadecenoyl chloride (CAS No. 95548-27-9). Ensuring high purity of this reagent is critical for its application in the synthesis of novel drug candidates, lipid-based delivery systems, and complex biomolecules where impurities can lead to undesirable side reactions and affect experimental outcomes.

Purity Specifications and Impurity Profile

Research-grade this compound is expected to meet stringent purity requirements. The primary specification is a purity level exceeding 99%.[1] Beyond the main component, a thorough quality control process must also identify and quantify potential impurities. These typically arise from the starting materials and the synthetic process.

Table 1: Purity and Impurity Specifications for Research-Grade this compound

| Parameter | Specification | Typical Impurities |

| Assay (Purity) | > 99% | - |

| Isomeric Purity | > 99% (Z) | 10(E)-Nonadecenoyl chloride (trans-isomer) |

| Precursor Contamination | < 0.5% | 10(Z)-Nonadecenoic acid |

| Homologous Acyl Chlorides | < 0.5% | Palmitoyl chloride (C16:0), Stearoyl chloride (C18:0), Oleoyl chloride (C18:1) |

| Residual Solvents | < 0.1% | Thionyl chloride, oxalyl chloride, dichloromethane, hexane (B92381) (dependent on the synthetic route) |

Analytical Methodologies for Purity Assessment

The reactive nature of acyl chlorides necessitates specific analytical approaches. Direct analysis can be challenging due to their susceptibility to hydrolysis. Therefore, derivatization is often employed, particularly for gas chromatography.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a primary technique for assessing the purity and identifying volatile or semi-volatile impurities. Due to the high reactivity of this compound, a derivatization step is essential to form a more stable compound for analysis.

Experimental Protocol: GC Analysis via Derivatization to Fatty Acid Methyl Ester (FAME)

-

Derivatization:

-

Carefully react a known quantity of this compound with anhydrous methanol (B129727) in the presence of a non-nucleophilic base (e.g., pyridine) at room temperature. This converts the acyl chloride to its corresponding methyl ester, methyl 10(Z)-nonadecenoate.

-

The reaction is rapid and should be performed in an inert, dry atmosphere to prevent hydrolysis back to the carboxylic acid.

-

Quench the reaction by adding a small amount of a weak acid and extract the resulting FAME with a non-polar solvent like hexane.

-

-

Sample Preparation:

-

Prepare a stock solution of the derivatized sample in hexane at a concentration of approximately 1 mg/mL.

-

Create a series of calibration standards using a certified reference standard of methyl 10(Z)-nonadecenoate.

-

-

GC-FID (Flame Ionization Detection) Conditions:

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Injector Temperature: 250°C.

-

Detector Temperature: 260°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 5°C/minute to 240°C.

-

Hold at 240°C for 10 minutes.

-

-

Carrier Gas: Helium or Hydrogen.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

The purity is determined by calculating the area percent of the principal peak corresponding to methyl 10(Z)-nonadecenoate relative to the total area of all peaks in the chromatogram.

-

Isomeric impurities, such as the methyl ester of the trans-isomer, will have a slightly different retention time and can be quantified.

-

Homologous FAMEs from other fatty acid chloride impurities can also be identified and quantified based on their retention times relative to standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is a powerful non-destructive technique for confirming the structure of this compound and assessing its purity without derivatization.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The solvent must be anhydrous to prevent sample degradation.

-

Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trinitrobenzene) for quantitative analysis (qNMR).

-

-

NMR Spectrometer Parameters:

-

Field Strength: 400 MHz or higher for better signal dispersion.

-

Solvent: CDCl₃.

-

Number of Scans: 16-64 to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

-

-

Data Analysis:

-

Structural Confirmation:

-

The protons on the double bond (C10-H and C11-H) of the (Z)-isomer are expected to appear as a multiplet around 5.3-5.4 ppm.

-

The protons alpha to the carbonyl group (-CH₂-COCl) should be a triplet at approximately 2.8-2.9 ppm.

-

-

Purity Assessment:

-

Purity can be calculated by comparing the integral of a characteristic signal of the analyte (e.g., the olefinic protons) to the integral of the known internal standard.

-

The presence of the corresponding carboxylic acid can be detected by a broad signal for the carboxylic acid proton (>10 ppm) and a different chemical shift for the alpha-protons.

-

The (E)-isomer will show slightly different chemical shifts for the olefinic protons, which can be used for its quantification if present.

-

-

Quality Control and Documentation Workflow

A robust quality control workflow ensures that each batch of research-grade this compound meets the required purity standards before it is released for use.

Figure 1: A typical quality control workflow for the production and release of research-grade this compound.

This workflow begins with the qualification of the starting material, 10(Z)-Nonadecenoic acid, followed by controlled synthesis and purification. The final, isolated product undergoes rigorous analytical testing using the methods described above. All data is then compared against the established specifications. If all criteria are met, a Certificate of Analysis is generated, and the batch is released for research use.

References

In-Depth Technical Guide to the Safe Handling of 10(Z)-Nonadecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide and is based on the best available information for 10(Z)-Nonadecenoyl chloride and structurally similar long-chain unsaturated acyl chlorides. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the safety and handling information provided herein is extrapolated from the SDS of analogous compounds, such as oleoyl (B10858665) chloride and linoleoyl chloride. All laboratory work should be conducted by trained personnel in a controlled environment, and a thorough risk assessment should be performed before handling this chemical.

Chemical Identification and Physical Properties

This compound is a long-chain unsaturated acyl chloride. Due to the reactive nature of the acyl chloride group, it is highly susceptible to hydrolysis and should be handled with care.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 95548-27-9 |

| Molecular Formula | C₁₉H₃₅ClO |

| Molecular Weight | 314.93 g/mol |

| Synonyms | (Z)-10-Nonadecenoyl chloride |

Table 2: Physical and Chemical Properties of this compound and Analogous Compounds

| Property | This compound | Oleoyl Chloride (CAS: 112-77-6) | Linoleoyl Chloride (CAS: 7459-33-8) |

| Physical State | Liquid (presumed) | Colorless to light orange to yellow clear liquid | Colorless liquid |

| Odor | Pungent (presumed) | Pungent | Not specified |

| Boiling Point | Not available | 199 - 201 °C / 11 mmHg | 168 °C / 2.3 mmHg |

| Density | Not available | 0.910 g/mL | 0.93 g/mL |

| Solubility | Reacts violently with water | Insoluble in water, soluble in organic solvents like chloroform (B151607) and ether.[1] Decomposes in water.[2] | Reacts with water. |

| Purity | >99%[3] | ≥80% (GC) | >97.0% (GC) |

Hazard Identification and Toxicological Data